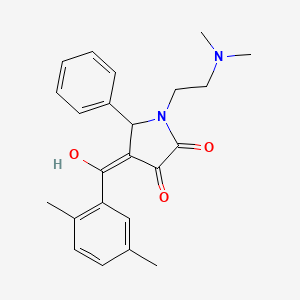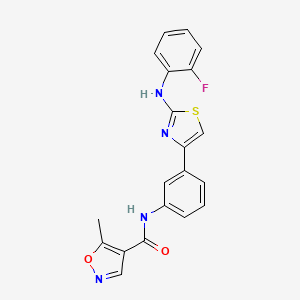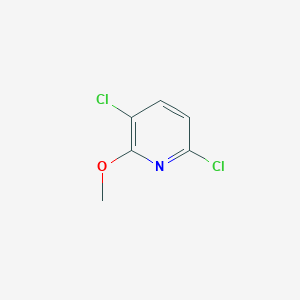![molecular formula C18H16ClFN2O2S2 B2597931 2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide CAS No. 894005-21-1](/img/structure/B2597931.png)
2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C18H16ClFN2O2S2 and its molecular weight is 410.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Sulfonamide derivatives have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. A study by Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, revealing that these compounds exhibited significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. This indicates the potential therapeutic application of these sulfonamide derivatives in treating inflammation and pain (Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have highlighted the anticancer potential of sulfonamide derivatives. Sławiński and Brzozowski (2006) synthesized novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives, identifying compounds with significant activity and selectivity toward non-small cell lung cancer and melanoma cell lines. This highlights the potential use of sulfonamide derivatives in targeted cancer therapy (Sławiński & Brzozowski, 2006).
Antimicrobial and Anti-HIV Activity
Research has also explored the antimicrobial and anti-HIV properties of sulfonamide derivatives. Iqbal et al. (2006) prepared novel primary and secondary benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, showing promising in vitro antimicrobial and anti-HIV activities, which suggests their potential use in developing new treatments for infections and HIV (Iqbal et al., 2006).
Applications in Material Science
The unique properties of sulfonamide derivatives have also found applications in material science. Mohamed et al. (2020) designed and utilized thiazole azodyes containing sulfonamide moiety for UV protection and antimicrobial finishing of cotton fabrics. This application demonstrates the versatility of sulfonamide derivatives beyond pharmaceutical uses, extending to material science for functionalizing fabrics with protective properties (Mohamed et al., 2020).
Chemical Sensing
Sulfonamide derivatives have been employed in chemical sensing applications. Bozkurt and Gul (2018) developed a new pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ detection, showcasing the potential of sulfonamide compounds in environmental monitoring and safety applications (Bozkurt & Gul, 2018).
Properties
IUPAC Name |
2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-16(25-18(22-12)13-6-8-14(20)9-7-13)10-11-21-26(23,24)17-5-3-2-4-15(17)19/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRWXLCBJYDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2597853.png)
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/no-structure.png)
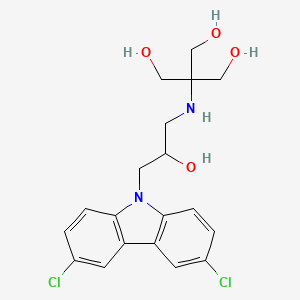
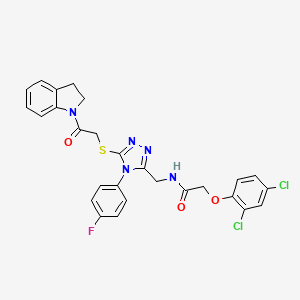
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2597858.png)
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
